1-Ethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione
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Overview
Description
1-Ethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione is a complex organic compound that features a piperazine ring substituted with an ethyl group and a pyrimidin-4-yloxy group
Preparation Methods
The synthesis of 1-Ethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving diamines and dihaloalkanes.
Introduction of the Pyrimidin-4-yloxy Group: This step involves the reaction of the piperazine derivative with a pyrimidin-4-yloxy precursor under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Ethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-Ethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione include other piperazine derivatives and pyrimidinyl-substituted compounds. These compounds share structural similarities but may differ in their biological activity and chemical properties. For example:
Piperazine-2,6-dione Derivatives: These compounds have similar core structures but different substituents, leading to variations in their pharmacological profiles.
Pyrimidinyl-Substituted Piperidines: These compounds also feature the pyrimidinyl group but differ in the nature of the piperidine or piperazine ring, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-4-(3-pyrimidin-4-yloxypiperidine-1-carbonyl)piperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-2-19-8-9-21(15(23)14(19)22)16(24)20-7-3-4-12(10-20)25-13-5-6-17-11-18-13/h5-6,11-12H,2-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXHXCZJGIPCNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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